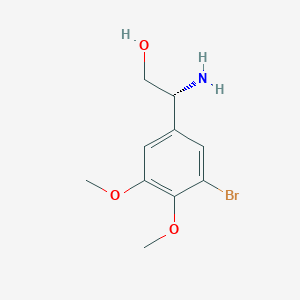
(r)-2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of both amino and hydroxyl functional groups, along with bromine and methoxy substituents on the aromatic ring, makes it a versatile molecule for chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-ol typically involves the following steps:
Bromination: The starting material, 3,4-dimethoxyphenyl, undergoes bromination to introduce the bromine atom at the 3-position.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 2-position.
Hydroxylation: Finally, the hydroxyl group is introduced at the ethan-1-ol position through a suitable hydroxylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.
Receptor Binding: The compound could potentially bind to specific receptors in biological systems.
Medicine
Drug Development: Its structural features make it a candidate for drug development, particularly in targeting specific biological pathways.
Pharmacological Studies: It can be used in pharmacological studies to understand its effects on biological systems.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties.
Chemical Manufacturing: It can be used as an intermediate in the production of various chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-ol would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Binding: It may interact with receptors on cell surfaces, modulating their activity.
Signal Transduction Pathways: The compound could influence signal transduction pathways by interacting with key proteins involved in these processes.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol: Similar structure with a chlorine atom instead of bromine.
®-2-Amino-2-(3-fluoro-4,5-dimethoxyphenyl)ethan-1-ol: Similar structure with a fluorine atom instead of bromine.
®-2-Amino-2-(3-iodo-4,5-dimethoxyphenyl)ethan-1-ol: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in ®-2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-ol may confer unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s interactions with other molecules, potentially leading to different chemical and biological properties.
Propiedades
Fórmula molecular |
C10H14BrNO3 |
|---|---|
Peso molecular |
276.13 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(3-bromo-4,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H14BrNO3/c1-14-9-4-6(8(12)5-13)3-7(11)10(9)15-2/h3-4,8,13H,5,12H2,1-2H3/t8-/m0/s1 |
Clave InChI |
FTUDQTVIKOOXLA-QMMMGPOBSA-N |
SMILES isomérico |
COC1=C(C(=CC(=C1)[C@H](CO)N)Br)OC |
SMILES canónico |
COC1=C(C(=CC(=C1)C(CO)N)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


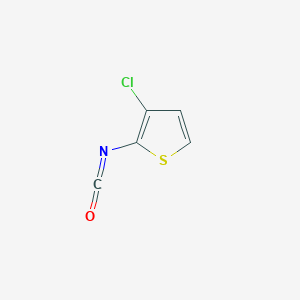
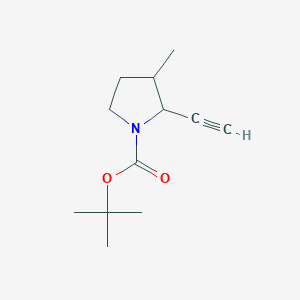
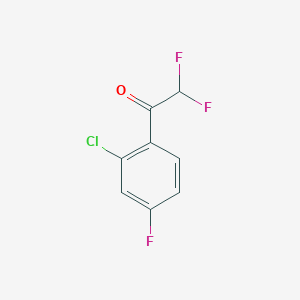

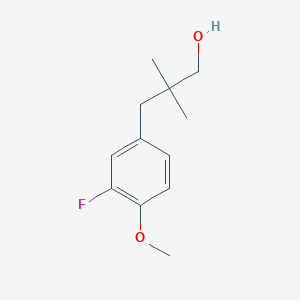
![1-[(3-Fluoro-5-methylphenyl)methyl]piperazine](/img/structure/B13610511.png)
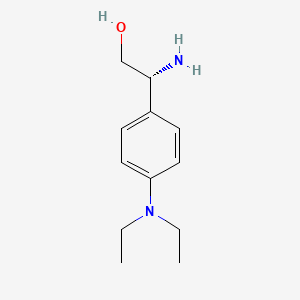

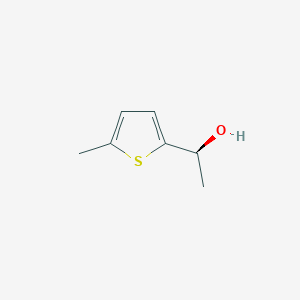
![methyl(6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylatedihydrochloride](/img/structure/B13610538.png)
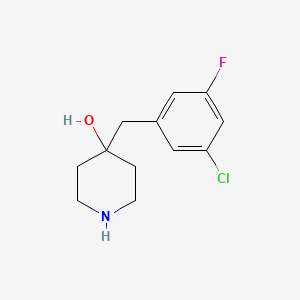

![3-(4-Piperidinyl)imidazo[1,2-a]pyridine](/img/structure/B13610564.png)

